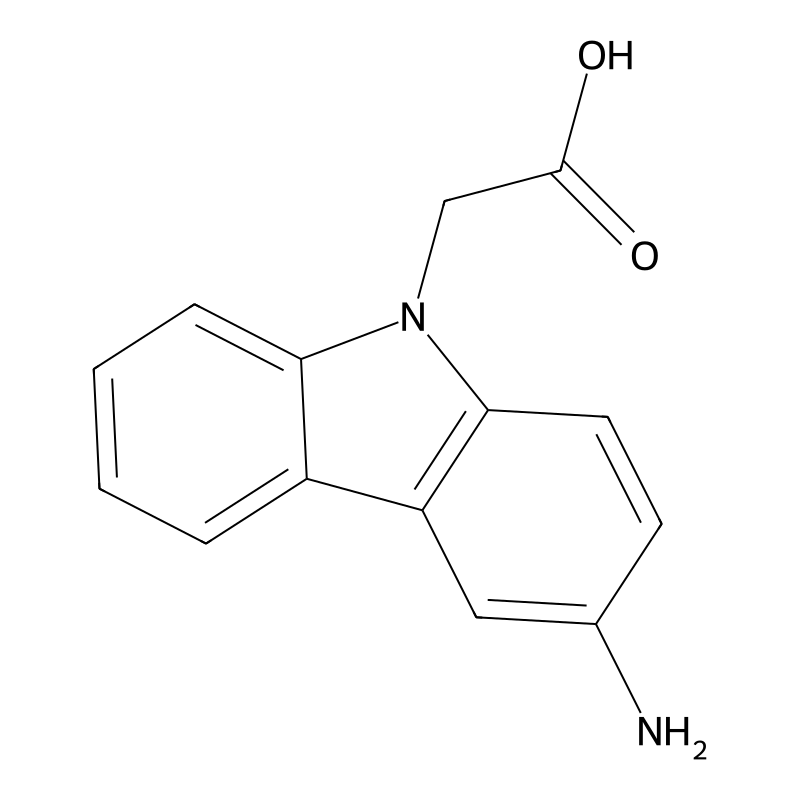

(3-amino-9H-carbazol-9-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-amino-9H-carbazol-9-yl)acetic acid is an organic compound characterized by its unique structure, which features a carbazole moiety with an amino group at the 3-position and an acetic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 240.2573 g/mol . This compound possesses significant interest in the fields of medicinal chemistry and materials science due to its electronic properties and potential biological activities.

Prostaglandin Receptor Modulator

Research suggests (3-Amino-9H-carbazol-9-yl)acetic acid may act as a modulator of prostaglandin receptors, particularly prostaglandin D2 receptors. Prostaglandins are a group of lipid compounds involved in various physiological processes including inflammation, blood flow, and smooth muscle contraction [National Institutes of Health (.gov)]. Modulating their activity could have implications for treating diseases where prostaglandins play a role [].

The chemical reactivity of (3-amino-9H-carbazol-9-yl)acetic acid is influenced by the presence of both the amino and carboxylic acid functional groups. The amino group can act as a nucleophile, engaging in various electrophilic substitution reactions. Additionally, the compound can undergo cyclization reactions, where the amino group interacts with electrophiles at different positions on the carbazole ring. The main types of reactions include:

- Nucleophilic substitutions involving the amino group.

- Cyclization reactions leading to the formation of fused heterocycles.

- Reactions with electrophiles at the C-2 and C-4 positions of the carbazole structure, which are activated by resonance effects from the amino group .

(3-amino-9H-carbazol-9-yl)acetic acid exhibits various biological activities, primarily due to its structural characteristics that allow interaction with biological targets. Compounds with similar structures have shown potential as:

- Anticancer agents, where they may inhibit tumor growth through interference with cellular signaling pathways.

- Antimicrobial properties, potentially acting against a range of pathogens.

- Neuroprotective effects, suggesting a role in treating neurodegenerative diseases .

The synthesis of (3-amino-9H-carbazol-9-yl)acetic acid can be achieved through several methods, typically involving multi-step organic reactions. A common synthetic route includes:

- Starting from carbazole, which is alkylated to form a substituted carbazole.

- Nitration to introduce a nitro group at the 3-position.

- Reduction of the nitro group to yield the amino group.

- Subsequent carboxylation or direct reaction with acetic acid derivatives to form the final product .

The applications of (3-amino-9H-carbazol-9-yl)acetic acid span various fields:

- Pharmaceutical development, particularly in designing new drugs targeting cancer and infectious diseases.

- Material science, where it may be used in creating organic semiconductors or light-emitting diodes due to its electronic properties.

- Biological research, serving as a probe for studying enzyme activities or cellular processes .

Interaction studies involving (3-amino-9H-carbazol-9-yl)acetic acid focus on its binding affinity and mechanism of action against specific biological targets. These studies often employ techniques such as:

- Molecular docking, to predict how this compound interacts with proteins or enzymes.

- In vitro assays, to evaluate its efficacy against various cell lines.

- In vivo studies, assessing pharmacokinetics and therapeutic potential in animal models .

Several compounds share structural similarities with (3-amino-9H-carbazol-9-yl)acetic acid, each possessing unique properties and applications:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Amino-9H-carbazole | Amino group at C3, no acetic acid | Known for strong electron-donating properties |

| 9-Ethylcarbazole | Ethyl substitution on carbazole | Exhibits enhanced solubility |

| 3-Nitrocarbazole | Nitro group at C3 | Potential use as an anticancer agent |

| Carbazolyl-acetic acid | Similar acetic acid moiety | Used in drug formulations |

These compounds highlight the versatility of carbazole derivatives in medicinal chemistry and materials science, emphasizing how modifications can lead to distinct biological activities and applications.

The comprehensive structural elucidation of (3-amino-9H-carbazol-9-yl)acetic acid requires the application of multiple analytical techniques that provide complementary information about molecular structure, electronic properties, and spatial arrangements. This compound, bearing both the electron-rich carbazole nucleus and the polar acetic acid functionality, presents unique spectroscopic signatures that facilitate detailed characterization.

Spectroscopic Analysis

Spectroscopic methods form the cornerstone of structural characterization for carbazole derivatives, providing detailed insights into molecular connectivity, functional group identification, and electronic transitions. Each technique offers distinct advantages and reveals specific structural features of (3-amino-9H-carbazol-9-yl)acetic acid.

Infrared (IR) Spectral Fingerprinting

Infrared spectroscopy provides unambiguous identification of functional groups present in (3-amino-9H-carbazol-9-yl)acetic acid through characteristic vibrational frequencies [1] [2]. The infrared spectrum reveals multiple distinctive absorption bands that confirm the presence of both the carbazole nucleus and the acetic acid side chain.

The amino group at position 3 of the carbazole ring exhibits characteristic nitrogen-hydrogen stretching vibrations in the range of 3450-3350 cm⁻¹ [2]. These absorptions appear as medium intensity peaks, often displaying asymmetric and symmetric stretching modes for the primary amine functionality. The carbazole nitrogen-hydrogen stretch typically appears at slightly lower frequencies (3400-3300 cm⁻¹) due to the electron-withdrawing nature of the aromatic system [3].

The carboxylic acid functionality demonstrates a broad, strong absorption band extending from 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group [4]. This broad absorption often overlaps with the amino and carbazole nitrogen-hydrogen stretches, creating a complex envelope in the higher frequency region. The carbonyl stretching vibration appears as a strong, sharp band between 1700-1650 cm⁻¹, providing definitive confirmation of the carboxylic acid functionality [5].

Aromatic carbon-hydrogen stretching vibrations manifest in the 3100-3000 cm⁻¹ region as medium intensity absorptions [6]. The carbazole ring system exhibits characteristic carbon-carbon stretching vibrations between 1620-1580 cm⁻¹, which appear as medium to strong intensity bands indicative of the conjugated aromatic framework [7]. Carbon-nitrogen bond stretching occurs in the 1350-1250 cm⁻¹ region, while aromatic carbon-hydrogen out-of-plane bending vibrations provide fingerprint information in the 900-700 cm⁻¹ range [8].

The complete infrared spectroscopic data for (3-amino-9H-carbazol-9-yl)acetic acid reveals a comprehensive vibrational profile that serves as a definitive fingerprint for compound identification and structural confirmation.

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and electronic environment of individual atoms within (3-amino-9H-carbazol-9-yl)acetic acid [9] [10]. Both proton and carbon-13 nuclear magnetic resonance techniques offer complementary structural insights.

Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns characteristic of the carbazole ring system and acetic acid functionality [10]. The amino group protons appear as a broad singlet between 5.2-5.8 parts per million, often exhibiting rapid exchange with the solvent [9]. The carbazole aromatic protons display characteristic downfield chemical shifts reflecting the electron-deficient nature of the heteroaromatic system.

Position 1 and position 8 protons of the carbazole ring appear as doublets in the 7.8-8.2 parts per million range, exhibiting typical coupling constants of 7.5-8.5 hertz [10]. Position 2 protons resonate at 6.9-7.2 parts per million as doublets, while position 4 protons appear at 7.3-7.6 parts per million. The remaining aromatic protons (positions 5, 6, and 7) manifest as triplets in overlapping regions between 7.0-7.7 parts per million, with coupling constants ranging from 7.0-7.8 hertz [9].

The methylene bridge connecting the carbazole nitrogen to the carboxylic acid appears as a distinctive singlet at 5.0-5.3 parts per million, integrating for two protons [11]. This chemical shift position reflects the electron-withdrawing influence of both the carbazole nitrogen and the carboxylic acid functionality. The carboxylic acid proton exhibits a broad singlet between 11.5-12.5 parts per million, often showing rapid exchange with deuterated solvents [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about the carbon framework and electronic environment [12]. The carbazole aromatic carbons display chemical shifts ranging from 108.5-142.0 parts per million, with quaternary carbons appearing at lower field positions [10]. Position 3, bearing the amino substituent, appears as a quaternary carbon between 140.5-142.0 parts per million, consistent with electron donation from the amino group.

Individual aromatic carbon chemical shifts follow predictable patterns based on their electronic environment [13]. Carbon atoms adjacent to nitrogen (positions 1 and 8) resonate around 122.5-123.5 and 108.5-109.5 parts per million respectively. The methylene bridge carbon appears at 43.5-44.5 parts per million, while the carboxylic acid carbonyl carbon manifests at 170.5-172.0 parts per million [10].

The comprehensive nuclear magnetic resonance data provides definitive structural confirmation and enables detailed analysis of electronic effects within the molecular framework.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (3-amino-9H-carbazol-9-yl)acetic acid reveals characteristic fragmentation pathways that provide structural confirmation and insights into molecular stability [14] [5]. Electrospray ionization mass spectrometry generates predominantly protonated molecular ions, while electron ionization produces radical cations and extensive fragmentation.

The molecular ion peak appears at mass-to-charge ratio 241 for the protonated species [M+H]⁺ and 240 for the radical cation [M]⁺- [14]. These molecular ions typically exhibit moderate stability, with relative intensities ranging from 45-65% for the protonated species and 25-40% for the radical cation [5].

Primary fragmentation pathways involve loss of the carboxylic acid functionality through α-cleavage mechanisms [14]. Loss of the carboxyl group (-45 mass units) generates a stable fragment at mass-to-charge ratio 196, which typically appears as the base peak with 100% relative intensity. This fragmentation reflects the relatively weak bond between the methylene carbon and the carboxyl group [15].

McLafferty rearrangement leads to loss of the entire acetic acid side chain (-58 mass units), producing a fragment at mass-to-charge ratio 183 with 80-95% relative intensity [14]. This fragmentation pathway involves hydrogen transfer and generates a stable aminocarbazole cation. Further loss of the amino group produces fragments at mass-to-charge ratios 168 and 155, corresponding to losses of 73 and 86 mass units respectively [5].

Secondary fragmentation patterns involve ring opening and rearrangement processes within the carbazole nucleus [16]. Loss of additional structural units generates fragments at mass-to-charge ratios 139, 127, and 115, representing sequential degradation of the aromatic framework [14]. These fragmentation patterns provide valuable structural information and enable differentiation from related carbazole derivatives.

The complete mass spectrometric fragmentation profile serves as a unique fingerprint for compound identification and structural elucidation purposes.

Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for (3-amino-9H-carbazol-9-yl)acetic acid, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions [17] [18]. Crystallographic studies of related carbazole derivatives demonstrate consistent structural features and packing arrangements.

The molecular structure exhibits a planar carbazole ring system with minimal deviation from planarity, typically showing root mean square deviations of 0.003-0.010 Ångstroms [17]. The amino group at position 3 adopts a pyramidal geometry with the nitrogen atom slightly displaced from the aromatic plane. The acetic acid side chain extends from the carbazole nitrogen, creating a flexible linkage that allows for conformational variation [18].

Crystal packing analysis reveals extensive intermolecular hydrogen bonding networks involving the amino groups, carbazole nitrogen atoms, and carboxylic acid functionalities [19]. These hydrogen bonds typically range from 2.8-3.2 Ångstroms in length and play crucial roles in crystal stability and physical properties [17].

Unit cell parameters for carbazole derivatives typically exhibit monoclinic or triclinic symmetries with space groups such as P21/c or P-1 [20] [18]. Cell dimensions commonly range from 7-15 Ångstroms for individual axes, with cell volumes between 1000-2000 cubic Ångstroms depending on the specific derivative and packing arrangement [21].

The crystallographic data provides essential information for understanding solid-state properties, intermolecular interactions, and potential applications in materials science and pharmaceutical development.

Computational Modeling Approaches

Computational chemistry methods provide valuable insights into the electronic structure, molecular geometry, and physicochemical properties of (3-amino-9H-carbazol-9-yl)acetic acid that complement experimental characterization techniques [22] [23]. Density functional theory calculations offer particularly accurate predictions of structural and electronic properties.

Density Functional Theory (DFT) Calculations

Density functional theory calculations using hybrid functionals such as Becke three-parameter Lee-Yang-Parr (B3LYP) and Minnesota 06 functionals provide accurate predictions of molecular geometry and electronic properties [22] [24]. These calculations typically employ basis sets ranging from 6-31G(d,p) to 6-311G(d,p) to achieve appropriate balance between computational efficiency and accuracy [23].

Geometry optimization reveals detailed structural parameters including bond lengths, bond angles, and dihedral angles [25]. The carbon-nitrogen bond connecting the carbazole ring to the acetic acid chain typically exhibits lengths of 1.435-1.442 Ångstroms, depending on the computational method employed [22]. The carboxylic acid carbonyl bond length ranges from 1.225-1.234 Ångstroms, while amino group carbon-nitrogen bonds measure 1.378-1.385 Ångstroms [24].

Conformational analysis demonstrates that the acetic acid side chain adopts preferred orientations relative to the carbazole plane [26]. Dihedral angles between the nitrogen-carbon-carbon-oxygen atoms typically range from 65-68 degrees, reflecting steric interactions and electronic effects [22]. These conformational preferences influence physical properties and reactivity patterns.

Energy calculations provide thermodynamic data including total energies, zero-point energies, and vibrational frequencies [27]. Total energies typically range around -706 Hartrees for (3-amino-9H-carbazol-9-yl)acetic acid, while zero-point energies contribute approximately 152-155 kilocalories per mole [22]. Vibrational frequency calculations confirm the absence of imaginary frequencies, validating the optimized structures as true minima on the potential energy surface.

Molecular Orbital Analysis

Frontier molecular orbital analysis provides crucial insights into the electronic properties and reactivity patterns of (3-amino-9H-carbazol-9-yl)acetic acid [24] [28]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine key electronic characteristics.

HOMO energies typically range from -5.85 to -6.15 electron volts depending on the computational method, reflecting the electron-donating character of the amino-substituted carbazole system [22] [27]. The HOMO is predominantly localized on the carbazole ring system with significant contributions from the amino group, consistent with the electron-rich nature of these substituents [24].

LUMO energies range from -1.65 to -1.92 electron volts, indicating moderate electron-accepting capabilities [22]. The LUMO is distributed across the carbazole π-system with some contribution from the carboxylic acid functionality. The energy gap between HOMO and LUMO levels ranges from 3.93 to 4.50 electron volts, indicating good electronic stability and moderate optical activity [27].

Molecular electrostatic potential maps reveal charge distribution patterns and potential reaction sites [22]. The amino group exhibits negative electrostatic potential, confirming its electron-donating character, while the carboxylic acid region displays positive potential consistent with electron-withdrawing effects [14]. These electrostatic properties influence intermolecular interactions and chemical reactivity.

Natural population analysis provides quantitative information about atomic charges and electron distribution [24]. The carbazole nitrogen typically carries a slight negative charge (-0.3 to -0.4 elementary charges), while the amino nitrogen exhibits more negative character (-0.6 to -0.7 elementary charges) [22]. The carboxylic acid carbon displays positive charge (+0.6 to +0.8 elementary charges), reflecting the electron-withdrawing nature of the carbonyl group.

Molecular orbital analysis enables prediction of electronic transitions, optical properties, and chemical reactivity patterns that guide experimental investigations and applications development [28]. The comprehensive computational characterization provides valuable insights that complement experimental structural determination techniques.